2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile
Overview
Description
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile is an organic compound that features both hydroxy and phenylamino functional groups attached to an acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile typically involves the reaction of 3-hydroxybenzaldehyde with phenylamine in the presence of a cyanide source. Common reagents for this reaction include sodium cyanide or potassium cyanide, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-Hydroxyphenyl)-2-(phenylamino)acetone.
Reduction: 2-(3-Hydroxyphenyl)-2-(phenylamino)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials. Their ability to undergo various chemical transformations makes them valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and phenylamino groups could participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile
- 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile
- 2-(3-Hydroxyphenyl)-2-(phenylamino)propionitrile
Uniqueness
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile is unique due to the specific positioning of its hydroxy and phenylamino groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or as a lead compound in drug discovery.
Properties
IUPAC Name |
2-anilino-2-(3-hydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-14(11-5-4-8-13(17)9-11)16-12-6-2-1-3-7-12/h1-9,14,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOTVHBVVFYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378089 | |
Record name | Anilino(3-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-08-9 | |
Record name | Anilino(3-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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